molecular formula C7H8ClNOS B13195309 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one CAS No. 856978-85-3

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Cat. No.: B13195309
CAS No.: 856978-85-3
M. Wt: 189.66 g/mol
InChI Key: RIAXQIKCBWWYOT-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (CAS 856978-85-3) is a synthetic cathinone derivative of significant interest in neuroscience and pharmacology research. This compound features a chlorothiophene ring and a primary amine side chain, with a molecular formula of C7H8ClNOS and a molecular weight of 189.66 g/mol . Cathinones are a class of new psychoactive substances (NPSs) that are studied as alternatives to controlled psychostimulants like amphetamines, as they are known to affect intercellular communication in the brain by influencing the release and reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine . The structural features of this compound make it a valuable intermediate for synthesizing and studying the structure-activity relationships (SAR) of various psychoactive substances . Recent scientific investigations have highlighted the potential of chlorinated cathinones to cause neuronal damage and inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in the cholinergic system responsible for memory, mood, and motor control . Inhibition of AChE can lead to an accumulation of acetylcholine, potentially causing neurotoxic effects, and research into such mechanisms provides insights into the health risks of substance abuse . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

856978-85-3

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

3-amino-1-(5-chlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H8ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4,9H2

InChI Key

RIAXQIKCBWWYOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCN

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Thiophene Functionalization

The synthesis begins with 2-chlorothiophene as the starting material. Acylation introduces the propan-1-one moiety via Friedel-Crafts reaction conditions:

  • Reagents : Propionyl chloride, anhydrous aluminum chloride (AlCl₃).
  • Solvent : Methylene chloride or carbon tetrachloride.
  • Conditions : 0–5°C, 4–6 hours.

Mechanism :
AlCl₃ activates propionyl chloride, forming an acylium ion that electrophilically substitutes the thiophene ring at the 5-position. The product, 1-(5-chlorothiophen-2-yl)propan-1-one , is isolated via aqueous workup and purified by distillation.

Bromination at the α-Position

The ketone intermediate undergoes bromination to introduce a leaving group for subsequent amination:

  • Reagents : Bromine (Br₂) in methylene chloride or chloroform.
  • Conditions : Room temperature, 2–3 hours.
  • Product : 1-(5-chlorothiophen-2-yl)-2-bromopropan-1-one .

Key Data :

Parameter Value
Yield 68–72%
Purity >95% (by GC-MS)

Amination via Nucleophilic Substitution

The brominated intermediate reacts with ammonia or amines to introduce the amino group:

  • Reagents : Ammonia (NH₃) in acetonitrile.
  • Conditions : Reflux at 80°C for 8–12 hours.
  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Mechanistic Insight :
The bromine atom acts as a leaving group, enabling nucleophilic attack by ammonia. The reaction proceeds via an SN2 mechanism, yielding 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one as the hydrochloride salt.

Optimization Notes :

  • Microwave-assisted amination reduces reaction time to 15–20 minutes with comparable yields (70–75%).
  • Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency.

Alternative Microwave-Assisted Synthesis

A modified Claisen-Schmidt condensation under microwave irradiation offers improved efficiency:

  • Reagents : 2-Chlorothiophene, propionitrile, aqueous KOH.
  • Conditions : 180 W, 2–6 minutes.
  • Advantages : 20–25% higher yield than conventional methods.

Comparative Data :

Method Time Yield (%)
Conventional 24 hours 54–58
Microwave 2–6 minutes 62–67

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural validation uses:

  • IR Spectroscopy : Peaks at 1643 cm⁻¹ (C=O), 1551 cm⁻¹ (C=C), and 722 cm⁻¹ (C-S).
  • ¹H NMR : Signals at δ 3.05 ppm (N(CH₃)₂), δ 7.61 ppm (thiophene-H), and δ 7.84 ppm (enone proton).

Industrial-Scale Considerations

Challenges and Limitations

  • Side Reactions : Over-bromination or oxidation of the thiophene ring requires strict temperature control.
  • Cost : Microwave equipment adds initial capital expenditure but improves long-term efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
  • Structure: Positional isomer with chlorine at thiophen-3-yl and amino group at C1 (vs. C3 in the target compound).
  • Molecular Weight: 189.66 g/mol (C₇H₈ClNOS).
3-Chloro-1-(thiophen-2-yl)propan-1-one
  • Structure: Chlorine substituent on the propanone chain (C3) instead of an amino group; thiophen-2-yl lacks chlorine.
  • Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst) .
  • Key Differences: Absence of amino group reduces polarity and hydrogen-bonding capacity. Chlorine on the alkyl chain may enhance electrophilicity at the carbonyl carbon.
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
  • Structure: Conjugated enone system (C=C double bond) with phenyl substituent at C3.
  • Key Differences: Extended conjugation increases UV absorption and stabilizes the enol tautomer.

Functional Group Variations

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one Hydrochloride
  • Structure: Piperidin-1-yl group replaces the amino group at C3; additional phenyl and aminomethyl substituents on the piperidine ring.
  • Molecular Weight : 399.39 g/mol (C₁₉H₂₄Cl₂N₂OS ).
  • Hydrochloride salt form improves solubility in polar solvents .
(S)-2-Amino-1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
  • Structure: Chiral amino group at C2 and a complex piperidine-cyclopropyl-benzyl substituent.
  • Key Differences :
    • Stereochemistry and bulky substituents may influence enantioselective interactions in drug-receptor binding.
    • Higher molecular weight (C₂₃H₃₄N₄O ) and lipophilicity compared to the target compound .

Biological Activity

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is a chemical compound that has garnered interest due to its potential biological activities. Characterized by its unique structure, which includes an amino group and a chlorinated thiophene moiety, this compound may modulate enzyme activity and influence various biochemical pathways. This article explores the biological activity of this compound, including relevant data, case studies, and research findings.

Structural Characteristics

The molecular formula of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is C_10H_10ClN_O, with a molecular weight of approximately 189.67 g/mol. The presence of the chlorine atom in the thiophene ring significantly influences its chemical properties and biological activities. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological receptors and enzymes.

Biological Activity and Mechanisms

Preliminary studies suggest that 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one interacts with various molecular targets. Its potential mechanisms of action include:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes, potentially acting as an inhibitor or activator depending on the target enzyme.
  • Biochemical Pathway Influence : By interacting with key proteins in metabolic pathways, it may alter physiological responses.

Case Studies

  • Thrombin Inhibition : Research indicates that compounds similar to 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one exhibit significant thrombin inhibition. For instance, derivatives with the 5-chlorothiophenyl moiety have shown IC50 values in the nanomolar range (16 nM) against thrombin, highlighting their potential as antithrombotic agents .
    CompoundIC50 (nM)Selectivity
    Compound A (similar structure)16High
    Compound B (phenyl-substituted)419Moderate
  • Toxicological Profiling : In a study profiling various chemicals, including derivatives of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, it was found that certain structural modifications could lead to enhanced biological activity while reducing toxicity .

Comparative Analysis

The unique combination of functional groups in 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one differentiates it from other similar compounds. For example:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-(5-bromothiophen-2-yl)propan-1-oneBromine instead of chlorineDifferent reactivity due to bromine
3-Amino-1-(5-fluorothiophen-2-yl)propan-1-oneFluorine instead of chlorineFluorine's electronegativity alters properties
3-Amino-1-(5-methylthiophen-2-yl)propan-1-oneMethyl group instead of chlorineChanges in sterics and electronic properties

Future Directions

Further research is necessary to elucidate the specific mechanisms of action for 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Potential areas for future studies include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Molecular Docking Studies : To predict binding affinities and interactions with target enzymes.

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